4-ethoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
4-ethoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
4-ethoxy-3,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is related to zinc phthalocyanine derivatives that show promise in photodynamic therapy for cancer treatment. Such compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
Derivatives of benzenesulfonamide, similar to the queried compound, have been synthesized and exhibit substantial in vitro antimicrobial activities. These compounds have shown significant potency against various bacterial strains, indicating potential applications in the development of new antimicrobial agents (Sojitra, Dixit, Patel, Patel, & Dixit, 2016).
Anticancer Activity
Similar benzenesulfonamide derivatives have been evaluated for anticancer activity against several human cancer cell lines. Some of these compounds have demonstrated notable efficacy, particularly against ovarian and liver cancer cell lines (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Enantioselective Synthesis
In the realm of synthetic chemistry, compounds closely related to this compound have been used in enantioselective syntheses. These syntheses aim to create chiral molecules, which are crucial in the development of new pharmaceuticals and materials (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Properties
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-5-30-23-15(2)12-18(13-16(23)3)32(28,29)25-17-10-11-21-19(14-17)24(27)26(4)20-8-6-7-9-22(20)31-21/h6-14,25H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXBRFLDFCOUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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